1-(4-(Quinazolin-4-yloxy)phenyl)ethanone
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Overview
Description
1-(4-(Quinazolin-4-yloxy)phenyl)ethanone is a compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone typically involves the reaction of quinazoline derivatives with phenyl ethanone. One common synthetic route includes the use of 4-hydroxyquinazoline and 4-bromoacetophenone as starting materials. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-(Quinazolin-4-yloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
1-(4-(Quinazolin-4-yloxy)phenyl)ethanone can be compared with other quinazoline derivatives such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency and selectivity.
Erlotinib and Gefitinib: These are well-known quinazoline derivatives used in the treatment of lung and pancreatic cancers.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-quinazolin-4-yloxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)12-6-8-13(9-7-12)20-16-14-4-2-3-5-15(14)17-10-18-16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPRLRYHFXXRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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